rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the aminomethyl group, and the addition of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2R)-2-(4-methylphenyl)cycloprop yl]methyl amine hydrochloride
- rac-methyl 3-{[(1R,2R)-2-aminocyclopentyl]oxy}propanoate hydrochloride
- rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
Uniqueness
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is unique due to its specific cyclopropane ring structure and the presence of both aminomethyl and methanesulfonyl groups. These features confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H14ClNO4S |
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Molecular Weight |
243.71 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(4-8)3-5(7)13(2,10)11;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
SPXHTZBQESVJNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)C)CN.Cl |
Origin of Product |
United States |
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